4-(2-fluorophenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide
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Description
4-(2-fluorophenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C18H20FN3O2S2 and its molecular weight is 393.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
New Urea and Thiourea Derivatives : A study explored the synthesis of new urea and thiourea derivatives of piperazine, including compounds related to the specified chemical structure, to evaluate their antiviral and antimicrobial activities. This research highlighted the potential of such compounds in developing new treatments against specific viral infections and bacterial threats (Reddy et al., 2013).
Antimicrobial Activity : Another study focused on the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, examining their in vitro antibacterial activity against various bacterial species. This indicates the role of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Babu et al., 2015).
Antimicrobial and Hypoglycemic Activities
- Novel N-(1-Adamantyl)carbothioamide Derivatives : Research into N-(1-Adamantyl)carbothioamide derivatives, which may share structural similarities with the queried compound, demonstrated potent antibacterial activity and significant hypoglycemic effects in diabetic rats. This study underscores the dual therapeutic potential of such compounds in both antimicrobial and diabetes-related applications (Al-Abdullah et al., 2015).
Piperazine-Based Heterocyclic Compounds
- Synthesis and Activity Evaluation : The creation of new piperazine-based heterocyclic compounds for antimicrobial purposes was investigated, pointing to the adaptability of piperazine derivatives, including structures akin to the specified chemical, in generating effective antimicrobial agents (Ozdemir et al., 2017).
Drug Synthesis and Pharmacological Applications
- Fe-catalyzed Synthesis of Flunarizine : Research on the Fe-catalyzed synthesis of Flunarizine, a drug for treating migraines and other conditions, illustrates the broader application of fluoro-substituted piperazine derivatives in pharmaceutical manufacturing and drug development processes (Shakhmaev et al., 2016).
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-(4-methylsulfonylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S2/c1-26(23,24)15-8-6-14(7-9-15)20-18(25)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMHFDHTJJIALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.